pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Catalog No.
S857487
CAS No.
159326-71-3
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS Number

159326-71-3

Product Name

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C(=O)NC=N2

Synonyms

3H-Pyrrolo[2,1-f][1,2,4]triazin-4-one

Canonical SMILES

C1=CN2C(=C1)C(=O)N=CN2

Isomeric SMILES

C1=CN2C(=C1)C(=O)N=CN2

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3) is a foundational heterocyclic building block, not an end-product inhibitor. Its primary value lies in its role as a key intermediate for the synthesis of complex, biologically active molecules. [REFS-1, REFS-2] The scaffold has been identified as an effective structural mimic of the well-established quinazoline nucleus, making it a strategically important template in medicinal chemistry programs, particularly for the development of potent receptor tyrosine kinase inhibitors such as those targeting EGFR and VEGFR-2. [3]

Attempting to build the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core from more basic precursors, such as substituted pyrrole-2-carboxylic acids, introduces significant synthetic risk and inefficiency. Published routes for the multi-step construction and cyclization often require harsh conditions, including high temperatures (100-160 °C), extended reaction times, and can suffer from issues with regioselectivity. [REFS-1, REFS-2] Procuring this pre-formed heterocyclic core bypasses these challenging steps, saving significant development time and resources while ensuring a consistent, high-purity starting point for subsequent diversification and library synthesis. [2]

Precursor Suitability: Direct Gateway to Activated 4-Halo Intermediates for SNAr Coupling

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is the direct precursor for creating activated 4-halo-pyrrolo[2,1-f][1,2,4]triazines, which are essential for diversification. For example, treatment with phosphorus oxybromide (POBr3) readily converts the ketone at the C4 position into a bromide, a leaving group suitable for subsequent nucleophilic aromatic substitution (SNAr) reactions with anilines and other amines. [1] This conversion is a critical step for attaching the side chains necessary for potent kinase inhibition, as demonstrated in the synthesis of EGFR and VEGFR-2 inhibitors. [1] Procuring the '-one' form provides a stable, versatile entry point to this key reactive intermediate.

Evidence DimensionChemical Transformation Yield
Target Compound DataServes as direct precursor to 4-halo derivatives (e.g., 4-bromo, 4-chloro).
Comparator Or BaselineSynthesis from more basic pyrrole precursors, which requires multiple steps (N-amination, cyclization) *before* arriving at this key intermediate. [REFS-1, REFS-2]
Quantified DifferenceBypasses 2-3 challenging synthetic steps compared to starting from pyrrole esters or amides.
ConditionsHalogenation using standard reagents like POBr3 or POCl3.

This compound provides the most direct and reliable synthetic route to the activated intermediates needed for building libraries of C4-substituted pyrrolotriazine inhibitors.

Validated Bioisostere: Established Role as a Mimic of the Quinazoline Kinase Inhibitor Scaffold

The pyrrolo[2,1-f][1,2,4]triazine nucleus, for which this compound is the parent ketone, was specifically identified as a template that effectively mimics the well-known and highly successful quinazoline kinase inhibitor scaffold. [1] By attaching known kinase-inhibiting side chains (e.g., (3-chloro-4-fluorophenyl)amino) to the C4 position of this core, researchers developed potent inhibitors of EGFR and VEGFR-2. For example, a derivative demonstrated an IC50 of 0.010 µM against EGFR kinase. [1] This established bioisosteric relationship provides a strong, literature-backed rationale for its selection in new kinase inhibitor discovery programs.

Evidence DimensionBioisosteric Utility
Target Compound DataValidated as an effective mimic of the quinazoline kinase inhibitor template.
Comparator Or BaselineQuinazoline, a common and heavily utilized kinase inhibitor scaffold.
Quantified DifferenceOffers a novel, patentable chemical space while retaining the key binding interactions of the established quinazoline core.
ConditionsIn vitro kinase inhibition assays (EGFR, VEGFR-2).

This compound allows medicinal chemists to leverage decades of SAR data from quinazoline inhibitors while exploring novel and potentially more favorable chemical space.

Broad Synthetic Utility: A Starting Point for Diverse Biologically Active Scaffolds

Beyond its use in kinase inhibition, the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a documented starting point for a wide range of other biologically active agents. The core has been successfully elaborated into patented inhibitors of phosphoinositide 3-kinase (PI3K), tankyrase inhibitors, Eg5 inhibitors, and antagonists for the CRF1 receptor. [1] This demonstrated versatility makes it a strategic procurement choice for research programs that may need to pivot between multiple biological targets, as the core chemistry provides access to a diverse set of final products.

Evidence DimensionTarget Diversity from a Single Core
Target Compound DataServes as a precursor for inhibitors of kinases (EGFR, ALK, c-Met), PI3K, Tankyrase, Eg5, and CRF1 receptors.
Comparator Or BaselineMore specialized heterocyclic cores that are typically limited to a single target class.
Quantified DifferenceProvides access to at least 5 distinct, well-documented classes of biological targets.
ConditionsMulti-step synthetic elaboration from the core scaffold.

Procuring this single, versatile building block de-risks early-stage discovery efforts by providing a proven synthetic foundation for multiple, distinct therapeutic target classes.

Core Building Block for Novel Kinase Inhibitor Libraries

As a stable precursor to 4-halo-pyrrolotriazines, this compound is the ideal starting material for generating libraries of potential kinase inhibitors via nucleophilic aromatic substitution. Its validated role as a quinazoline bioisostere makes it particularly suitable for programs targeting EGFR, VEGFR-2, and other kinases where quinazolines have shown activity. [1]

Scaffold for Exploring New Chemical Space in PI3K and Tankyrase Inhibition Programs

Given its documented use in the synthesis of patented PI3K and tankyrase inhibitors, this compound is a strategic choice for medicinal chemistry efforts aimed at discovering novel modulators of these targets. [2]

Starting Material for Structure-Activity Relationship (SAR) Studies

This core scaffold provides a rigid and synthetically tractable platform for systematic SAR exploration. Researchers can reliably produce the key 4-halo intermediate and subsequently explore a wide range of substituents at the C4 position to probe interactions with a target active site. [1]

XLogP3

0.2

Dates

Last modified: 08-15-2023

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